Biochemical Potency: SPHINX31 vs. SRPIN340 and SPHINX
SPHINX31 inhibits SRPK1 with an IC50 of 5.9 nM in cell-free kinase assays . In direct comparison, SRPIN340, a commonly used SRPK1 inhibitor, exhibits an IC50 of 140–890 nM (0.14–0.89 µM) against SRPK1 [1], while SPHINX (WAY-652848) shows an IC50 of approximately 580 nM (0.58 µM) . This represents a potency advantage for SPHINX31 of approximately 24-fold to 150-fold over these comparators.
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.9 nM |
| Comparator Or Baseline | SRPIN340: 140–890 nM; SPHINX: 580 nM |
| Quantified Difference | SPHINX31 is 24–150× more potent |
| Conditions | Cell-free kinase assay (SRPK1) |
Why This Matters
Superior potency enables lower working concentrations, reducing solvent load and minimizing off-target interactions in cellular and in vivo experiments.
- [1] Adooq. SRPIN340 Datasheet. Catalog No. A11340. Accessed 2026. View Source
